molecular formula C8H17Cl2N4O4P B12709676 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- CAS No. 97139-57-6

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans-

Cat. No.: B12709676
CAS No.: 97139-57-6
M. Wt: 335.12 g/mol
InChI Key: NEHSQHPPBUJKKZ-IIYDVTGLSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- is a complex chemical compound known for its significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- typically involves the reaction of bis(2-chloroethyl)amine with a suitable urea derivative under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various organic acids facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound exerts its effects by binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2-(bis(2-chloroethyl)amino)ethyl)-N-hydroxy-, P-oxide: Similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.

    Urea, N-(2-(bis(2-chloroethyl)amino)ethyl)-N-hydroxy-, P-oxide, cis-: Similar structure but differs in the spatial arrangement of atoms.

Uniqueness

The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

97139-57-6

Molecular Formula

C8H17Cl2N4O4P

Molecular Weight

335.12 g/mol

IUPAC Name

1-[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea

InChI

InChI=1S/C8H17Cl2N4O4P/c9-2-4-13(5-3-10)19(17)12-7(1-6-18-19)14(16)8(11)15/h7,16H,1-6H2,(H2,11,15)(H,12,17)/t7-,19-/m0/s1

InChI Key

NEHSQHPPBUJKKZ-IIYDVTGLSA-N

Isomeric SMILES

C1CO[P@@](=O)(N[C@H]1N(C(=O)N)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1N(C(=O)N)O)N(CCCl)CCCl

Origin of Product

United States

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